BENGHE Foundational & Exploratory

Check Availability & Pricing

JNJ-5207787 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-5207787

Cat. No.: B1673070

An In-depth Technical Guide to JNJ-7777120: A Biased Histamine H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor
(H4R). Initially developed for its anti-inflammatory and anti-pruritic properties, further research
has revealed a more complex pharmacological profile. INJ-7777120 exhibits biased signaling,
acting as an antagonist at the Gai protein-coupled pathway while functioning as a partial
agonist for B-arrestin2 recruitment. This unique characteristic makes it a valuable tool for
dissecting the distinct signaling cascades downstream of the H4R. This guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and key
experimental protocols related to INJ-7777120.

Chemical Structure and Properties

JNJ-7777120, with the IUPAC name (5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-
yl)methanone, is a synthetic small molecule. Its development was a significant step in
understanding the role of the H4 receptor in various physiological and pathological processes.
[1] The drug was ultimately abandoned for clinical development due to a short in-vivo half-life
and observed toxicity (hypoadrenocorticism) in animal studies.
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Identifier Value

5-chloro-1H-indol-2-y)-(4-methylpiperazin-1-
IUPAC Name ( YDA YiPIp

yl)methanone
CAS Number 459168-41-3
Molecular Formula C14H16CIN3O

CN1CCN(CC1)C(=0)C2=CC3=C(N2)C=CC(=C
3)Cl

Canonical SMILES

InChl Key HUQJRYMLJBBEDO-UHFFFAOYSA-N

Physicochemical Properties

Property Value Source
Molecular Weight 277.75 g/mol

Appearance Crystalline solid [2]
Purity >98%

DMSO: =50 mg/mL (180.02
Solubility mM) 1 eq. HCI: 100 mM [3114]
Ethanol: 2 mg/mL

Storage Store at -20°C, desiccate [2][3]

Oral Bioavailability: ~30%
Pharmacokinetics (rats), 100% (dogs) Half-life: [2][5][6]

~3 hours (rats and dogs)

Mechanism of Action and Signaling Pathways

JNJ-7777120 is a high-affinity histamine H4 receptor ligand with a Ki value of approximately 4.5
nM.[5][6] It displays over 1,000-fold selectivity for H4R compared to H1, H2, and H3 receptors.
[5][6] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of
hematopoietic origin, such as mast cells, eosinophils, and T cells, implicating it in immune and
inflammatory responses.[7]
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Biased Agonism at the H4 Receptor

The histamine H4 receptor was initially understood to signal exclusively through Gai proteins,
leading to the inhibition of adenylyl cyclase.[8][9] However, subsequent research has
demonstrated that it can also signal via B-arrestin2 recruitment.[8][9][10][11][12] INJ-7777120
is a key example of a biased ligand for this receptor.

e Gai Pathway Antagonism: JNJ-7777120 acts as a canonical antagonist, inhibiting G protein
activation induced by agonists like histamine. This blockade prevents the downstream
inhibition of cAMP production.[10]

e [3-Arrestin2 Pathway Partial Agonism: In contrast, JNJ-7777120 independently promotes the
recruitment of B-arrestin2 to the H4 receptor.[10][11][12] This demonstrates that JNJ-
7777120 can stabilize a receptor conformation that is distinct from the one required for G
protein activation.
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INJ-7777120

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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